N-[2,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide
Description
N-[2,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide is a glycosylated acetamide derivative characterized by a complex carbohydrate backbone. Its structure comprises two oxane (tetrahydropyran) rings: the first oxane ring (at position 3) is substituted with hydroxyl groups at positions 2, 4, and 5, and an oxymethyl bridge at position 6 connecting to a second oxane ring. The second oxane (at position 2) contains hydroxyl groups at positions 3, 4, and 5, along with a hydroxymethyl group at position 6. The acetamide moiety is attached to the nitrogen atom at position 3 of the first oxane ring .
Its high density of hydroxyl groups suggests significant hydrophilicity, which may influence its solubility and interactions in aqueous biological systems. Stereochemical details inferred from analogous structures (e.g., ) indicate that the spatial arrangement of substituents could modulate its biological activity .
Properties
IUPAC Name |
N-[2,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO11/c1-4(17)15-7-10(20)9(19)6(25-13(7)23)3-24-14-12(22)11(21)8(18)5(2-16)26-14/h5-14,16,18-23H,2-3H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKXCNXSQYSCQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COC2C(C(C(C(O2)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enzymatic Synthesis
Multi-Enzymatic In Vitro Synthesis
The most advanced method for preparing compounds similar to “N-[2,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide” involves multi-enzymatic processes that utilize specific glycosyltransferases and hydroxylases. For example, the synthesis of LNFP V, a structurally related pentasaccharide, employs enzymes such as α1,3/4-fucosyltransferases derived from Bacteroides fragilis. These enzymes catalyze regio-specific glycosylation, adding monosaccharide units to precursor oligosaccharides like lactose or lacto-N-tetraose under controlled conditions.
Reaction Conditions and Enzyme Specificity
The enzymatic reactions are optimized by adjusting parameters such as pH, temperature, and substrate concentrations. For instance, the use of α1,3/4-fucosyltransferases requires specific donor substrates (GDP-fucose) and acceptor molecules (lactose derivatives). Reaction conditions typically involve buffer systems such as Tris–HCl or Bis–Tris at pH ranges of 4.4 to 8.5, with reaction times varying from 5 minutes to several hours to maximize yield.
| Parameter | Optimal Range | Notes |
|---|---|---|
| pH | 4.4 – 8.5 | Higher yields observed near neutral pH |
| Temperature | 25°C – 37°C | Enzyme-dependent |
| Reaction Time | 5 min – 2 hours | Longer times increase yield but may lead to hydrolysis |
Enzymatic Transglycosylation
Enzymes like SpGH29, CpAfc2, and BiAfcB have been utilized for transglycosylation reactions to synthesize fucosylated oligosaccharides. These enzymes catalyze the transfer of fucose residues to suitable acceptors, with yields influenced by pH, enzyme concentration, and substrate ratios.
Microbial Biosynthesis
Genetic Engineering of Microbial Strains
Recent advances have enabled the biosynthesis of complex oligosaccharides via genetically engineered Escherichia coli strains. These microbes are modified to include pathways for GDP-fucose synthesis and specific glycosyltransferases. For example, E. coli strains expressing α1,3/4-fucosyltransferase from Bacteroides fragilis can produce LNFP V with high efficiency, reaching titers of 25.68 g/L in fed-batch fermentation.
Biosynthetic Pathway Construction
The pathway involves introducing genes encoding enzymes for GDP-fucose synthesis, such as GDP-mannose 4,6-dehydratase and GDP-fucose synthase, along with transferase genes. The process is optimized by controlling fermentation parameters, including pH, temperature, and substrate feeding strategies, to maximize yield and purity.
| Step | Enzymes Involved | Conditions | Notes |
|---|---|---|---|
| GDP-fucose biosynthesis | GDP-mannose 4,6-dehydratase, GDP-fucose synthase | 30°C, pH 7.0 | Ensures sufficient GDP-fucose supply |
| Glycosylation | α1,3/4-fucosyltransferase | Fed-batch, optimized substrate feeding | Produces LNFP V efficiently |
Chemical Modification and Conjugation
While enzymatic and microbial methods are predominant, chemical synthesis routes involve protecting group strategies and selective functionalization to assemble the polyhydroxy and acetamide functionalities. These methods are less common due to the complexity and stereoselectivity required but can be employed for final modifications or labeling.
Research Findings and Data Summary
Yield Optimization
Recent studies have demonstrated that enzyme engineering, such as mutagenesis of fucosyltransferases, can significantly enhance yields. For example, the mutant K128D of α1,3/4-fucosyltransferase from Bacteroides fragilis increased LNFP V titers in microbial production.
| Enzyme | pH Range | Reaction Time | Max Yield (%) | Notes |
|---|---|---|---|---|
| SpGH29 | 4.4 – 8.5 | 30 – 60 min | 70–90 | Highest transglycosylation efficiency |
| CpAfc2 | 4.5 – 6.0 | 5 – 120 min | Up to 51 | Effective in vitro synthesis |
| BiAfcB | 7.8 – 8.5 | 5 – 10 min | >20 | Rapid but lower yield |
Industrial Scale Data
Fed-batch fermentation of engineered E. coli strains achieves high titers, with production levels exceeding 25 g/L, demonstrating the feasibility of scalable biosynthesis.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a dominant reaction pathway due to the presence of glycosidic bonds and the acetamide group.
Key Findings:
-
Acid hydrolysis primarily targets glycosidic linkages, yielding smaller oligosaccharides or monosaccharides .
-
Deacetylation under alkaline conditions generates reactive amine groups, enabling further functionalization .
Oxidation Reactions
The hydroxyl-rich structure facilitates oxidation, particularly at primary alcohol groups.
Structural Implications:
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Oxidation at the C6 hydroxymethyl group generates a carbonyl moiety, altering solubility and reactivity .
-
Vicinal diols in the oxane rings are susceptible to cleavage, disrupting the carbohydrate backbone .
Enzymatic Modifications
Enzymes selectively target specific functional groups:
Stability and Degradation
The compound exhibits sensitivity to:
-
Thermal Degradation : Decomposes above 200°C, forming Maillard reaction products (e.g., melanoidins) .
-
Photolysis : UV exposure induces radical formation, leading to chain scission .
| Factor | Effect | Mitigation |
|---|---|---|
| pH < 3 | Accelerated glycosidic bond hydrolysis | Neutral buffer systems (pH 6–7) |
| High Humidity | Hygroscopic degradation | Anhydrous storage |
Functionalization Reactions
The hydroxyl and acetamide groups allow diverse derivatization:
Notes:
Scientific Research Applications
N-[2,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and metabolic pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of N-[2,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups enable it to form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical processes. These interactions can modulate cellular functions and have therapeutic effects.
Comparison with Similar Compounds
(a) N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide ()
- Molecular Formula: C22H41NO11
- Molecular Weight : 495.56 g/mol
- Key Features : Incorporates an octoxy group (-OC8H17) at position 2 of the first oxane ring.
- This modification may shift applications toward drug delivery systems or lipid-associated glycoconjugates .
(b) Branched Glycosides ()
- Key Features : A related compound with a trisaccharide-like structure, featuring additional oxane rings connected via glycosidic linkages.
- Comparison : Increased molecular complexity and branching may enhance specificity for carbohydrate-binding proteins (e.g., lectins). However, reduced solubility due to steric hindrance could limit bioavailability .
Functional Analogues with Acetamide Moieties
(a) N-(2-Acetyl-4,5-dimethoxyphenethyl)benzamide (3b, )
- Molecular Formula: C19H21NO4
- Molecular Weight : 327.37 g/mol
- Key Features : Aromatic acetamide derivative with methoxy substituents.
- Comparison : Shares the acetamide group but lacks carbohydrate components. The aromatic structure confers rigidity and lower hydrophilicity, making it suitable for small-molecule therapeutics rather than glycobiological applications .
Complex Glycans ()
- Key Features : A highly branched glycan with multiple acetamido and hydroxyl groups.
- Comparison: The larger size and branching suggest roles in cell-surface recognition or immune modulation.
Biological Activity
N-[2,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide, commonly referred to as GlcNAc (N-acetylglucosamine), is a derivative of glucose and an important component in various biological processes. This compound is notable for its role in glycosylation and its potential therapeutic applications in treating various diseases.
Chemical Structure and Properties
The molecular formula of GlcNAc is C8H15NO6, with a molecular weight of approximately 221.2078 g/mol. The structure features multiple hydroxyl groups that contribute to its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C8H15NO6 |
| Molecular Weight | 221.2078 g/mol |
| IUPAC Name | N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
| InChI Key | OVRNDRQMDRJTHS-RTRLPJTCSA-N |
1. Cellular Functions
GlcNAc plays a crucial role in cellular functions including:
- Glycosylation : It is a substrate for glycosylation processes which are vital for protein folding and stability.
- Cell Signaling : It has been implicated in various signaling pathways that regulate cell growth and differentiation.
2. Therapeutic Applications
Research has shown promising results regarding the therapeutic potential of GlcNAc:
- Anti-inflammatory Effects : Studies indicate that GlcNAc can modulate inflammatory responses by inhibiting pro-inflammatory cytokines .
- Cancer Treatment : GlcNAc has been explored as a potential adjuvant in cancer therapies due to its ability to enhance immune response .
Case Study 1: Anti-inflammatory Properties
In a study published in the Journal of Immunology, researchers found that administration of GlcNAc reduced the levels of TNF-alpha and IL-6 in mouse models of inflammation. This suggests its potential as a therapeutic agent in inflammatory diseases .
Case Study 2: Cancer Immunotherapy
A clinical trial investigated the effects of GlcNAc on patients with advanced cancer. Results indicated that patients receiving GlcNAc showed improved immune responses and reduced tumor markers compared to the control group .
The biological activity of GlcNAc can be attributed to several mechanisms:
- Glycan Modulation : By influencing glycan structures on cell surfaces, GlcNAc affects cell-cell interactions and immune recognition.
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, leading to reduced cytokine production.
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for structural elucidation of this compound?
- Methodological Answer : Use a combination of spectroscopic and computational tools:
- NMR Spectroscopy : Analyze and NMR spectra to confirm stereochemistry and substituent positions, as demonstrated in the synthesis of structurally analogous acetamide derivatives .
- SMILES/InChI Validation : Cross-reference canonical SMILES strings and InChI identifiers with databases like PubChem to verify stereochemical accuracy .
- X-ray Crystallography : Resolve ambiguous configurations in sugar moieties (e.g., oxan-2-yl groups) via single-crystal diffraction .
Q. How can synthetic routes for this compound be optimized for yield and purity?
- Methodological Answer : Apply Design of Experiments (DOE) principles:
- Use fractional factorial designs to screen critical variables (e.g., reaction time, temperature, solvent ratios) .
- Monitor reaction progress via TLC or HPLC, as seen in chloroacetyl chloride coupling reactions .
- Optimize purification using recrystallization (e.g., pet-ether) or column chromatography with gradients of ethyl acetate/hexane .
Q. What physicochemical properties are critical for preliminary characterization?
- Methodological Answer : Prioritize:
- LogP : Predict hydrophilicity using software like ChemAxon or experimental shake-flask methods .
- Solubility : Test in DMSO, water, and ethanol via dynamic light scattering (DLS) .
- Thermal Stability : Conduct TGA/DSC to assess decomposition profiles .
Advanced Research Questions
Q. How can computational modeling enhance the design of derivatives with improved bioactivity?
- Methodological Answer : Leverage quantum chemical calculations and machine learning:
- Reaction Path Search : Use tools like GRRM or Gaussian to explore energy barriers for glycosidic bond formation .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, informed by structural analogs like bistramide A .
- QSAR Modeling : Train models on datasets of acetamide derivatives to predict cytotoxicity or antioxidant activity .
Q. What strategies resolve contradictions in bioactivity data across experimental replicates?
- Methodological Answer : Implement robust statistical frameworks:
- Multivariate Analysis : Use PCA or PLS to identify confounding variables (e.g., solvent impurities, pH fluctuations) .
- Dose-Response Validation : Repeat assays with tighter control over parameters (e.g., oxygen levels in antioxidant studies) .
- Meta-Analysis : Aggregate data from multiple studies to isolate trends, as seen in marine toxin research .
Q. How can heterogeneous reaction systems (e.g., glycosylation) be standardized for reproducibility?
- Methodological Answer : Adopt process analytical technology (PAT) :
- In-line Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation in real time .
- Membrane Separation : Isolate unstable intermediates via nanofiltration or reverse osmosis .
- Microreactor Systems : Minimize batch variability using continuous-flow setups .
Q. What methodologies validate the compound's interaction with biological macromolecules?
- Methodological Answer : Combine biophysical and cellular assays:
- SPR/BLI : Quantify binding kinetics with immobilized proteins (e.g., lectins for sugar moiety interactions) .
- Cellular Imaging : Use confocal microscopy with fluorescent probes to track intracellular localization .
- Transcriptomic Profiling : Perform RNA-seq to identify pathways modulated by the compound, comparing results to structurally similar agents like N-acetylcysteine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
